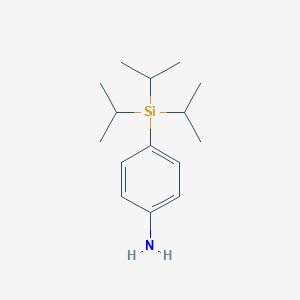

4-(Triisopropylsilyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H27NSi |

|---|---|

Molecular Weight |

249.47 g/mol |

IUPAC Name |

4-tri(propan-2-yl)silylaniline |

InChI |

InChI=1S/C15H27NSi/c1-11(2)17(12(3)4,13(5)6)15-9-7-14(16)8-10-15/h7-13H,16H2,1-6H3 |

InChI Key |

FSJFFZALOYAGBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C1=CC=C(C=C1)N)(C(C)C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 4 Triisopropylsilyl Aniline and Its Derivatives

Established Synthetic Routes to 4-(Triisopropylsilyl)aniline

Directed ortho-Metalation and Silylation Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. semanticscholar.orgbaranlab.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at a specific ortho position. semanticscholar.orgbaranlab.org Subsequent reaction with an electrophile introduces a substituent at the metalated site. While DoM typically favors ortho-substitution, the synthesis of para-substituted products can be achieved through careful manipulation of steric and electronic factors.

The synthesis of this compound can be achieved by the lithiation of an N-protected aniline (B41778) derivative, followed by quenching with triisopropylsilyl chloride. The N-protecting group serves a dual purpose: it acts as a DMG to direct the lithiation and its steric bulk can be exploited to favor metalation at the less hindered para position, or rather, to block the ortho positions, thereby directing subsequent functionalization to the para position.

Commonly employed N-protecting groups for this purpose include the tert-butoxycarbonyl (Boc) group. The general reaction scheme involves the treatment of an N-protected aniline with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This generates a lithiated intermediate that is then trapped with triisopropylsilyl chloride to yield the desired silylated aniline derivative.

The regiochemical outcome of the lithiation of N-protected anilines is highly dependent on the reaction conditions, including the choice of the lithiating agent, solvent, temperature, and the nature of the N-protecting group. A study on the directed ortho-lithiation of N-Boc-aniline revealed that these parameters significantly influence the course of the reaction. semanticscholar.org

For the synthesis of this compound, achieving high para-selectivity is paramount. This is often accomplished by employing a sterically demanding N-protecting group that effectively blocks the ortho positions, thereby directing the bulky triisopropylsilyl group to the sterically more accessible para position. The interplay between the steric hindrance of the protecting group and the silylating agent is a critical factor in controlling the regioselectivity.

| N-Protecting Group | Base | Solvent | Temperature (°C) | Major Product | Reference |

| Boc | s-BuLi/TMEDA | THF | -78 | ortho-lithiated | semanticscholar.org |

| Piv | s-BuLi | THF | -78 | ortho-lithiated | |

| SiMe3 | n-BuLi | THF | -78 | para-silylated |

Table 1: Influence of N-Protecting Group and Reaction Conditions on the Regioselectivity of Aniline Lithiation. (TMEDA = Tetramethylethylenediamine, Piv = Pivaloyl). Note: This table is illustrative and based on general principles of directed metalation; specific yields for this compound synthesis would require dedicated experimental data.

Palladium-Catalyzed C–H Alkynylation and Arylation Strategies for 4-((Triisopropylsilyl)ethynyl)aniline

Palladium-catalyzed C-H functionalization has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, obviating the need for pre-functionalized starting materials. nih.gov This approach has been successfully applied to the synthesis of derivatives of this compound, particularly through C-H alkynylation to introduce a (triisopropylsilyl)ethynyl group at the para position.

The success of palladium-catalyzed C-H functionalization reactions is critically dependent on the choice of the catalyst system, which includes the palladium precursor and the supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the regioselectivity of the C-H activation step.

For C-H functionalization reactions of anilines, bulky electron-rich phosphine (B1218219) ligands, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are often employed. alfa-chemistry.com Catalyst systems like XPhos-Pd-G1, a palladacycle precatalyst, are known to be highly active for cross-coupling reactions involving electron-deficient anilines and aryl chlorides. alfa-chemistry.com The steric bulk of the XPhos ligand can play a role in directing the functionalization to the less sterically hindered para position of the aniline ring.

Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) is another commonly used palladium precursor for cross-coupling reactions, including the Sonogashira coupling of aryl halides with terminal alkynes. tcichemicals.comwikipedia.org In the context of C-H alkynylation, the choice of the palladium source and ligand is crucial for achieving high efficiency and selectivity.

Achieving high para-selectivity in the C-H functionalization of anilines is a significant challenge, as the amino group is a strong ortho and para director in electrophilic aromatic substitution, and directing groups in metal-catalyzed reactions typically favor ortho-functionalization. acs.org However, recent advances have demonstrated that para-selective C-H functionalization of aniline derivatives is achievable through non-directed approaches, often by exploiting subtle steric and electronic effects.

A notable example is the non-directed para-selective C-H alkynylation of aniline derivatives using a Pd/S,O-ligand-based catalyst. researchgate.netresearchgate.netnih.govnih.gov This system has been shown to effectively catalyze the reaction of various substituted anilines with iodoalkynes, including those bearing a triisopropylsilyl group, to afford the corresponding para-alkynylated products with high regioselectivity and in good yields. researchgate.netnih.gov The reaction proceeds under mild conditions and is compatible with a range of functional groups. researchgate.netnih.gov

The scope of this para-selective C-H alkynylation has been investigated with various aniline derivatives and iodoalkynes. The reaction of N,N-dibenzyl-3-fluoroaniline with 1-iodo-2-(tert-butyldiphenylsilyl)acetylene, for instance, provides the desired para-alkynylated product in 69% isolated yield with perfect para-selectivity. nih.gov This methodology has been shown to be scalable and the resulting alkynylated anilines can be further derivatized, highlighting the synthetic utility of this approach. researchgate.netnih.gov

| Aniline Derivative | Iodoalkyne | Yield (%) | Regioselectivity (para:ortho:meta) | Reference |

| N,N-Dimethylaniline | 1-Iodo-2-(triisopropylsilyl)acetylene | 58 | >19:1:0 | nih.gov |

| N,N-Dibenzyl-3-fluoroaniline | 1-Iodo-2-(tert-butyldiphenylsilyl)acetylene | 69 | >19:1:0 | nih.gov |

| N-Benzyl-2-methylaniline | 1-Iodo-2-(triisopropylsilyl)acetylene | 65 | >19:1:0 | nih.gov |

| N-Benzyl-2-chloroaniline | 1-Iodo-2-(triisopropylsilyl)acetylene | 60 | >19:1:0 | nih.gov |

Table 2: Palladium-Catalyzed para-Selective C-H Alkynylation of Aniline Derivatives. Source: Adapted from reference nih.gov.

Mechanistic Elucidation of Formation Pathways

Kinetic and Thermodynamic Aspects of Silylation Reactions

The introduction of a bulky triisopropylsilyl (TIPS) group onto an aniline molecule can occur through either N-silylation, targeting the amino group, or C-silylation, directly functionalizing the aromatic ring. Both pathways are governed by distinct kinetic and thermodynamic profiles.

Kinetic Control vs. Thermodynamic Stability:

The regioselectivity of the silylation of aniline is a classic example of the competition between kinetic and thermodynamic control. N-silylation is generally the kinetically favored process. The lone pair of electrons on the nitrogen atom of the amino group is more nucleophilic and readily available for attack on the silicon electrophile (e.g., triisopropylsilyl chloride) compared to the delocalized π-electrons of the aromatic ring. This results in a lower activation energy for the formation of N-silylated intermediates.

However, the thermodynamic stability of the final product often favors C-silylation, particularly at the para-position to the amino group. The formation of the C-Si bond in this compound is often more thermodynamically stable than the N-Si bond in N-(triisopropylsilyl)aniline, especially under conditions that allow for equilibration, such as elevated temperatures or the presence of a catalyst that can facilitate reversible silylation.

Factors Influencing Reaction Rates and Equilibria:

Several factors can significantly influence the kinetics and thermodynamics of aniline silylation:

Electronic Effects: The electronic nature of the aniline ring and any substituents present can modulate the nucleophilicity of both the nitrogen atom and the aromatic ring. Electron-donating groups on the aniline ring increase the electron density, enhancing the nucleophilicity and generally accelerating the rate of both N- and C-silylation. Conversely, electron-withdrawing groups decrease the electron density, making the aniline less reactive. These electronic effects can be quantified using Hammett plots, which correlate reaction rates with substituent constants.

Silylating Agent: The nature of the silylating agent is crucial. Triisopropylsilyl chloride is a common reagent, but other silylating agents with different leaving groups or activating groups can exhibit different reactivities. The strength of the silicon-leaving group bond that is broken during the reaction directly impacts the activation energy.

Solvent: The polarity and coordinating ability of the solvent can influence reaction rates by stabilizing charged intermediates and transition states. Polar aprotic solvents are often employed in silylation reactions.

Catalyst: Both Lewis and Brønsted acids, as well as certain transition metal complexes, can catalyze silylation reactions. Catalysts can function by activating the silylating agent, enhancing the nucleophilicity of the aniline, or facilitating the desired bond-forming steps, thereby lowering the activation energy and increasing the reaction rate. For instance, boron-based catalysts have been shown to be effective in the C-H silylation of N,N-disubstituted anilines. acs.org

Mechanistic Investigations and Energetics:

Computational studies, often employing density functional theory (DFT), provide valuable insights into the reaction mechanisms and energetics of silylation reactions. These studies can map out the potential energy surface of the reaction, identifying transition states and intermediates and calculating their corresponding energies.

For N-silylation, the reaction typically proceeds through a concerted or stepwise nucleophilic substitution mechanism at the silicon center. The Gibbs free energy of activation (ΔG‡) for this process is influenced by the factors mentioned above.

C-silylation can occur via an electrophilic aromatic substitution-type mechanism, where the silylating agent, often activated by a catalyst, acts as the electrophile. The reaction proceeds through a Wheland-type intermediate (a sigma complex), and the stability of this intermediate is a key factor in determining the regioselectivity. Computational studies can help to elucidate the relative energies of the ortho, meta, and para sigma complexes, explaining the preference for para-substitution.

Quantitative Data and Research Findings:

While comprehensive kinetic and thermodynamic data specifically for the synthesis of this compound are not extensively tabulated in the literature, related studies on the silylation of aromatic amines provide valuable context.

For instance, kinetic resolution studies of aromatic amines, such as 1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives, through copper-catalyzed dehydrogenative N-silylation highlight the sensitivity of the reaction rate to the steric and electronic environment of the amine. nih.gov Such studies underscore the importance of these factors in controlling the kinetics of silylation.

Furthermore, research on the KHMDS-catalyzed N-Si coupling of aromatic amines with bis(trimethylsilyl)acetylene (B126346) has demonstrated a highly chemoselective route to N-silylated anilines, suggesting a kinetically controlled process under these specific conditions.

The following interactive table summarizes hypothetical kinetic and thermodynamic parameters for the N-silylation and C-silylation of aniline with triisopropylsilyl chloride, based on general principles and related literature findings. These values are illustrative and would require experimental or computational verification for the specific reaction.

| Reaction Pathway | Activation Energy (ΔG‡, kcal/mol) | Enthalpy of Reaction (ΔH, kcal/mol) | Entropy of Reaction (ΔS, cal/mol·K) | Rate Constant (k) at 298 K (M⁻¹s⁻¹) |

| N-Silylation (Kinetic Product) | 15-20 | -5 to -10 | -10 to -20 | 10⁻² - 10⁻³ |

| C-Silylation (Thermodynamic Product) | 25-30 | -15 to -25 | -20 to -30 | 10⁻⁵ - 10⁻⁶ |

Table 1: Illustrative Kinetic and Thermodynamic Parameters for Aniline Silylation. These are estimated values and may not represent actual experimental data.

Reactivity Profiles and Transformative Potential of 4 Triisopropylsilyl Aniline

The Triisopropylsilyl Group as a Functional Modifier and Protecting Group

The triisopropylsilyl (TIPS) group is a prominent organosilicon moiety widely employed in organic synthesis. Attached to a functional group, such as the aniline (B41778) nitrogen in 4-(triisopropylsilyl)aniline, it serves as a robust protecting group. Silyl (B83357) ethers, for instance, are among the most common protecting groups for alcohols due to their ease of introduction and removal. highfine.comresearchgate.net The conversion of a reactive functional group, like the N-H in aniline or O-H in an alcohol, to its silyl derivative replaces the acidic proton with a sterically demanding and electronically distinct silyl group. researchgate.net This modification effectively masks the reactivity of the functional group, allowing for chemical transformations on other parts of the molecule that would otherwise be incompatible. ddugu.ac.in The TIPS group, in particular, is valued for its significant steric bulk and predictable stability, which permits its selective removal in the presence of other less hindered silyl groups. gelest.com

The utility of the triisopropylsilyl (TIPS) group is largely defined by its significant steric and electronic characteristics, which modulate the stability and reactivity of the parent molecule.

Steric Effects: The most notable feature of the TIPS group is its substantial steric bulk, arising from the three isopropyl substituents attached to the silicon atom. This steric hindrance is more demanding than that of other common silyl groups like tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS). gelest.com This bulkiness provides a physical shield around the protected functional group, preventing the approach of reagents. researchgate.netddugu.ac.in For example, the steric repulsion between a bulky TIPS group on an alkyne and other reactants can dictate the regioselectivity of cycloaddition reactions. acs.org This property is crucial for achieving selective protection, particularly for directing reactions to the least hindered positions in poly-functional molecules, such as favoring primary over secondary alcohols. researchgate.netgelest.com

Electronic Effects: Electronically, silyl groups influence the reactivity of adjacent functional groups. The silicon atom is less electronegative than oxygen or nitrogen, and the Si-O or Si-N bond is polarized. Silyl groups are generally considered electron-donating, which can affect the reactivity of the molecule. nih.gov However, their most significant electronic contribution in the context of protecting groups is the strength of the silicon-heteroatom bond (e.g., Si-O, Si-N). The robust Si-O bond, for example, is less susceptible to cleavage by strong bases compared to the O-H bond of the parent alcohol. researchgate.net The electronic properties imparted by silyl substitution can alter the characteristics of the molecule, providing avenues for diverse functionalization. researchgate.net

The interplay of these steric and electronic factors is fundamental to the role of the TIPS group in synthesis, allowing for enhanced stability under a variety of reaction conditions while providing routes for selective deprotection. nih.gov

The removal of the TIPS protecting group is a critical step in a synthetic sequence, and its utility is enhanced by the availability of selective deprotection methods. The high stability of the TIPS group allows it to remain intact under conditions that would cleave less sterically hindered silyl groups. gelest.com This selectivity is a cornerstone of its application in complex, multi-step syntheses. Deprotection can be achieved under various conditions, most commonly using fluoride-based reagents or acidic media.

Fluoride (B91410) ions exhibit a remarkably high affinity for silicon, forming a Si-F bond that is significantly stronger (bond energy ~142 kcal/mol) than the Si-O bond (~110 kcal/mol). harvard.edu This thermodynamic driving force makes fluoride sources the most common reagents for cleaving silyl ethers and related silyl-protected functional groups. highfine.com

Tetrabutylammonium fluoride (TBAF) is the most widely used fluoride source for desilylation. harvard.educommonorganicchemistry.com It is typically used as a 1M solution in an organic solvent like tetrahydrofuran (B95107) (THF). commonorganicchemistry.com The reaction is generally performed at room temperature, although the time required for complete deprotection depends on the steric environment of the silyl group. gelest.com While highly effective for nearly all silyl ethers, TBAF can be used selectively. For instance, under controlled conditions, a primary TIPS ether can remain untouched while other silyl groups are removed. gelest.com The efficiency of TBAF-mediated desilylation can be sensitive to the water content of the reagent, particularly for certain substrates. nih.gov

Silver fluoride (AgF) is another reagent used for desilylation. In one-pot synthesis applications, AgF has been employed for the deprotection of TIPS-protected ynones, facilitating subsequent cycloaddition reactions. researchgate.net

Other fluoride sources include hydrofluoric acid (HF), often in combination with pyridine (B92270) (HF•pyr), and tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). harvard.edugelest.com

Silyl groups can also be removed under acidic conditions, typically in the presence of a protic solvent like methanol (B129727) or aqueous THF. gelest.com The stability of silyl ethers towards acid hydrolysis is highly dependent on the steric bulk of the alkyl groups on the silicon atom. The TIPS group is significantly more stable to acidic conditions than smaller silyl groups like TMS, TES, and TBS. highfine.comharvard.edu

Common acidic reagents for desilylation include:

Hydrochloric Acid (HCl): A dilute solution of HCl in a protic solvent can effectively cleave silyl ethers. The reaction often proceeds by protonation of the ether oxygen, followed by nucleophilic attack. gelest.comstackexchange.com

Trifluoroacetic Acid (TFA): TFA is a strong acid that can be used for the cleavage of silyl ethers. When used with ethers having a tertiary alkyl substituent, the mechanism may proceed via an E1 pathway. libretexts.org It is also commonly used for the deprotection of Boc-protected amines, often in a solvent like dichloromethane (B109758) (DCM). reddit.com

Other Acids: Various other acids such as p-toluenesulfonic acid (p-TSA), camphorsulfonic acid (CSA), and even acetic acid have been used for selective silyl ether deprotection. stackexchange.commasterorganicchemistry.com Formic acid has also been shown to selectively deprotect TES ethers in the presence of TBDMS ethers. nih.gov

The choice of acid and reaction conditions allows for selective deprotection based on the differing acid lability of various silyl groups. harvard.edu

The mechanisms of desilylation differ significantly between fluoride-mediated and acid-catalyzed pathways.

Fluoride-Mediated Desilylation: The cleavage of a silicon-heteroatom bond by fluoride proceeds through a hypervalent silicon intermediate. stackexchange.comstackexchange.com The fluoride anion, a potent nucleophile for silicon, attacks the silicon atom to form a pentacoordinate, trigonal bipyramidal silicate (B1173343) species. stackexchange.com This intermediate is unstable and readily collapses, breaking the weaker Si-O or Si-N bond to release the deprotected functional group (e.g., an alcohol or amine) and forming a stable triisopropylsilyl fluoride. The strong Si-F bond formation is the primary thermodynamic driver for this reaction. harvard.edu

Acid-Catalyzed Desilylation: Under acidic conditions, the mechanism is initiated by the protonation of the heteroatom (typically oxygen in a silyl ether) attached to the silicon. stackexchange.comlibretexts.org This protonation makes the silyl ether a better leaving group. A nucleophile present in the reaction medium (such as water, an alcohol, or the conjugate base of the acid) then attacks the silicon center in a process analogous to an SN2 reaction. stackexchange.comlibretexts.org The steric hindrance around the silicon atom plays a crucial role in determining the reaction rate, which is why bulkier silyl groups like TIPS are more resistant to acidic cleavage. harvard.edustackexchange.com For substrates that can form stable carbocations, an SN1-type mechanism may also operate. libretexts.org

The choice of a silyl protecting group in a synthetic strategy is dictated by its relative stability under various reaction conditions. This allows for an "orthogonal" protection strategy, where one type of silyl group can be selectively removed while others remain intact. The stability is primarily governed by the steric hindrance around the silicon atom.

Relative Stability to Acidic Hydrolysis: The stability of silyl ethers in acidic media increases significantly with the steric bulk of the substituents on the silicon atom. The TIPS group is one of the most stable common silyl groups under acidic conditions.

Order of Stability (Acidic Conditions): TMS < TES < TBDMS (TBS) < TIPS < TBDPS highfine.comharvard.edu

Relative Stability to Basic/Fluoride Conditions: A similar trend is observed under basic conditions, where steric hindrance again plays a key role in protecting the silicon atom from nucleophilic attack. The TIPS group is exceptionally stable towards base-catalyzed hydrolysis.

Order of Stability (Basic Conditions): TMS < TES < TBDMS (TBS) ≈ TBDPS < TIPS highfine.com

This differential stability allows for highly selective transformations. For example, the less stable TMS or TES groups can be cleaved under mild acidic or fluoride conditions that leave the more robust TBDMS and TIPS groups unaffected. gelest.comgelest.com Similarly, a TBDMS group can often be removed in the presence of a TIPS group. researchgate.net This selectivity is a powerful tool in the synthesis of complex molecules requiring sequential protection and deprotection steps. harvard.edu

| Silyl Group | Abbreviation | Relative Stability to Acid | Relative Stability to Base |

|---|---|---|---|

| Trimethylsilyl (B98337) | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Relative stability data adapted from Greene and Wuts, as cited in reference harvard.edu. Values are approximate and can vary with specific reaction conditions.

Selective Deprotection Strategies and Methodologies

Reactions Involving the Aniline Moiety

The aniline moiety in this compound is a focal point for a variety of chemical transformations. The reactivity of the amino group and the aromatic ring can be strategically exploited, often influenced by the presence of the bulky triisopropylsilyl (TIPS) group.

The triisopropylsilyl group serves as a removable directing group, and its cleavage is a key step to enable further functionalization of the aniline ring. The bulky silyl group can be selectively removed under acidic conditions, which restores the strong activating nature of the amino group towards electrophilic aromatic substitution.

Once the TIPS group is cleaved, the resulting aniline is highly activated, directing incoming electrophiles primarily to the ortho and para positions. Since the para position was previously occupied by the silyl group, electrophilic substitution will predominantly occur at the positions ortho to the amino group.

General Deprotection Conditions: The deprotection of the silyl group can be achieved using various methods, with acidic conditions being common for aryl silanes.

| Reagent | Conditions | Reference |

| Tetra-n-butylammonium fluoride (TBAF) | THF, room temperature | |

| Hydrochloric Acid (HCl) | Dichloromethane, 30 min | gelest.com |

| Trifluoroacetic Acid (TFA) | Typically mild conditions | |

| Hydrogen Fluoride-Pyridine (HF•pyr) | THF/Pyridine, 2-3 hours | gelest.com |

This is an interactive data table. Users can sort and filter the information based on the reagent or conditions.

Following deprotection, the activated aniline can undergo a range of classic electrophilic aromatic substitution reactions, including halogenation, nitration, and Friedel-Crafts reactions, to introduce new functional groups onto the aromatic ring.

The aniline functionality of this compound can undergo both oxidation and reduction reactions, although the sterically demanding TIPS group may influence reaction pathways. The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. mdpi.com

Oxidation Reactions: Chemical oxidation of the amino group can result in the formation of compounds such as nitrosobenzenes, nitrobenzenes, and benzoquinones. Strong oxidizing agents like potassium permanganate (B83412) can convert the aniline to the corresponding nitrobenzene. The oxidation process involves the loss of electrons from the aniline molecule. youtube.com In the context of polymer chemistry, the oxidation of aniline is the fundamental step in the synthesis of polyaniline, though the bulky TIPS group would likely hinder the polymerization process. mdpi.com

Reduction Reactions: While the aniline moiety is already in a reduced state, the synthesis of this compound itself often involves the reduction of a corresponding nitroaromatic precursor. Standard reduction methods, such as catalytic hydrogenation or the use of reducing metals in acidic media, can be employed to convert a 4-(triisopropylsilyl)nitrobenzene to the target aniline.

This compound, as a primary amine, readily reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. jetir.orgderpharmachemica.com This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N). youtube.commasterorganicchemistry.com

The reaction mechanism typically begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. youtube.comchemistrysteps.com This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the final imine product. youtube.commasterorganicchemistry.com The formation of imines is often catalyzed by a small amount of acid, which serves to activate the carbonyl group. chemistrysteps.com

General Reaction Scheme: R-CHO (Aldehyde) + H₂N-Ar-Si(iPr)₃ → R-CH=N-Ar-Si(iPr)₃ + H₂O R₂C=O (Ketone) + H₂N-Ar-Si(iPr)₃ → R₂C=N-Ar-Si(iPr)₃ + H₂O

This reaction is highly versatile and is a cornerstone in the synthesis of various ligands for coordination chemistry and as intermediates in the synthesis of other nitrogen-containing compounds. jetir.orgasianpubs.orgresearchgate.net The presence of the TIPS group adds solubility in organic solvents and can be retained or removed in subsequent synthetic steps.

Cross-Coupling and Functionalization Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound are valuable substrates for these transformations.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. researchgate.netnih.govmdpi.com For a derivative of this compound, such as an iodo- or bromo-substituted version, these reactions allow for the introduction of a wide array of substituents.

The Sonogashira reaction is a prominent example, involving the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgnrochemistry.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org

Illustrative Sonogashira Reaction: Aryl-Halide (e.g., 4-Iodo-N,N-dialkyl-aniline derivative) + Terminal Alkyne (e.g., (Triisopropylsilyl)acetylene) --[Pd catalyst, Cu(I) co-catalyst, base]--> Aryl-Alkyne

The use of TIPS-protected alkynes is common in these reactions. rsc.org The Sonogashira coupling is highly valued for its reliability and tolerance of various functional groups, proceeding under relatively mild conditions. wikipedia.orgnrochemistry.com

| Component | Example | Role | Reference |

| Aryl Halide | Halogenated 4-(TIPS)aniline derivative | Electrophilic partner | wikipedia.orgnrochemistry.com |

| Alkyne | (Triisopropylsilyl)acetylene | Nucleophilic partner | libretexts.orgrsc.org |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for catalytic cycle | researchgate.netrsc.org |

| Copper(I) Co-catalyst | CuI | Activates the alkyne | nrochemistry.comorganic-chemistry.org |

| Base | Diisopropylamine, Triethylamine | Deprotonates the alkyne | nrochemistry.com |

This is an interactive data table. Users can sort and filter the information based on the reaction component or its role.

Copper catalysis plays a significant role in various organic transformations involving aniline derivatives. While often used as a co-catalyst in palladium-mediated reactions like the Sonogashira coupling, copper can also be the primary catalyst in other important reactions. wikipedia.orgorganic-chemistry.org

One of the classic copper-catalyzed reactions is the Ullmann condensation, which involves the coupling of an aryl halide with an amine, alcohol, or thiol. This provides a direct method for forming C-N, C-O, or C-S bonds. A derivative of this compound could participate in such reactions either as the amine component or, if halogenated, as the aryl halide component.

More recently, copper catalysis has been employed in a wider range of reactions, including enantioselective N-alkylations and arylations of anilines. nih.govnih.gov For example, photoinduced, copper-catalyzed methods have been developed for the coupling of anilines with alkyl electrophiles. nih.gov These modern methodologies expand the toolkit for modifying the aniline core, offering pathways to complex molecules under mild conditions.

Gold-Catalyzed Alkynylation and Cyclization Reactions

The unique electronic properties of gold catalysts, particularly their strong affinity for carbon-carbon multiple bonds, have established them as powerful tools for activating alkynes toward nucleophilic attack. nih.gov In this context, this compound represents a valuable nucleophile for various gold-catalyzed transformations, leading to the construction of complex nitrogen-containing molecules. Gold(I) complexes are highly effective for the electrophilic activation of alkynes, facilitating reactions such as hydroamination and cycloisomerization. nih.govacs.org

The intermolecular hydroamination of alkynes with anilines, catalyzed by gold(I) complexes, provides a direct route to imines. acs.org This transformation proceeds through the nucleophilic attack of the aniline nitrogen on the gold-activated alkyne. The regioselectivity of this addition is often governed by electronic factors rather than sterics. acs.org Furthermore, gold-catalyzed intramolecular hydroamination of substrates containing both alkyne and aniline moieties is a robust strategy for synthesizing nitrogen heterocycles, such as quinolines. acs.org

Gold catalysis also enables more complex cascade reactions. For instance, the gold-catalyzed cyclization of 2-alkynyl-N-propargylanilines offers an efficient pathway to construct three-dimensional indoline (B122111) structures. nih.gov These reactions can proceed through various mechanistic pathways, including the formation of indole (B1671886) intermediates followed by further cyclization steps. nih.gov Another significant application is the annulation of alkynes with various partners. Gold-catalyzed reactions of alkynyl thioethers with isoxazoles, for example, provide selective access to sulfenylated pyrroles and indoles through a formal (3 + 2) cycloaddition pathway. nih.gov While some silyl-substituted alkynes, such as triisopropylsilyl alkynyl thioethers, have shown limited reactivity in specific systems, the silyl group on the aniline moiety in this compound primarily influences solubility and serves as a sterically bulky protecting group, modulating the nucleophilicity and steric environment of the aniline. nih.gov

Table 1: Examples of Gold-Catalyzed Reactions Involving Aniline Derivatives

| Reaction Type | Catalyst System | Substrates | Product Type |

|---|---|---|---|

| Intermolecular Hydroamination | Gold(I) Complexes | Anilines, Alkynes | Imines |

| Intramolecular Hydroamination | [JohnPhosAu(MeCN)]SbF₆ | Alkynyl anilines | Tetrahydroisoquinolines |

| Cyclization Cascade | Au(I) catalyst | 2-Alkynyl-N-propargylanilines | Indolines |

| (3+2) Cycloaddition | [IPrAu(CH₃CN)]SbF₆ | Alkynyl thioethers, Isoxazoles | Sulfenylated Pyrroles |

Rhodium-Catalyzed Multicomponent Reactions

Rhodium catalysts are exceptionally versatile in orchestrating multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product. These reactions are highly atom-economical and offer a powerful strategy for rapidly building molecular complexity. Anilines, including this compound, are frequently employed as key building blocks in these transformations, typically serving as the nitrogen source.

A prominent example is the rhodium-catalyzed synthesis of substituted anilines and other nitrogen-containing heterocycles. For instance, rhodium can catalyze [2 + 2 + 2] cycloaddition reactions of diynes with partners like 2-oxazolone, which, after decarboxylation, yield substituted anilines. nih.gov While this demonstrates the synthesis of anilines, the reverse—using anilines as reactants—is more common in MCRs. In the synthesis of N-aryl-4-aryldihydropyridines, a variation of the Hantzsch synthesis, an aniline derivative replaces the traditional ammonium (B1175870) acetate (B1210297) as the nitrogen source. mdpi.com This approach allows for the incorporation of the aryl-amino functionality directly into the heterocyclic core, a transformation for which this compound is a suitable substrate. mdpi.com

Rhodium-catalyzed cascade reactions involving triazoles also showcase the utility of aniline derivatives in constructing complex scaffolds. For example, rhodium(II) catalysts can mediate the reaction of 1-sulfonyl-1,2,3-triazoles with various partners to generate Rh-iminocarbenoids, which then undergo intermolecular reactions. researchgate.net Although not strictly a multicomponent reaction in all cases, these cascades demonstrate the ability of rhodium to create reactive intermediates that can be trapped by external nucleophiles, including anilines, to forge new C-N bonds and build heterocyclic systems. The bulky triisopropylsilyl group in this compound can play a crucial role in such reactions by influencing regioselectivity and improving the solubility of reactants and intermediates in organic media.

Table 2: Rhodium-Catalyzed Multicomponent Reactions Involving Anilines

| Reaction Type | Catalyst | Reactants | Product Type |

|---|---|---|---|

| Dihydropyridine Synthesis | Biopolymer-based catalyst (example) | Aniline, Aldehyde, Active methylene (B1212753) compound | N-aryl-4-aryldihydropyridines |

| Oxidative C-H/C-H Cross-Coupling | RhCl₃ | Aniline derivatives | Unsymmetrical 2,2'-diaminobiaryls |

| Transannulation | Rh(II) catalysts | 1-Sulfonyl-1,2,3-triazoles, Nitriles | Fused Imidazoles |

Nickel-Catalyzed C–H Functionalization and Hydroalkylation

Nickel catalysis has emerged as a cost-effective and powerful alternative to precious metal catalysis for C–H functionalization, a strategy that directly converts ubiquitous C–H bonds into new C-C or C-heteroatom bonds. mdpi.com Anilines and their derivatives are important substrates in this field, often utilizing a directing group to control the site of functionalization. The amino group itself, or a derivative, can coordinate to the nickel center, positioning the catalyst for selective activation of a C-H bond, typically at the ortho position. mdpi.comumich.edu

Nickel-catalyzed C–H alkylation and arylation reactions are used to construct complex nitrogen-containing heterocycles. mdpi.com For example, the annulation of benzamides (derived from anilines) with alkynes can proceed via nickel-catalyzed C-H activation. The triisopropylsilyl group on this compound can provide steric bulk that may influence the efficiency and selectivity of such transformations.

In addition to C-H activation, nickel-catalyzed hydroalkylation of unsaturated systems like alkenes and alkynes represents a potent method for C-C bond formation. nih.govnih.gov Nickel hydride (NiH) species, generated in situ, can add across a double or triple bond, followed by reductive elimination with an alkyl halide or another electrophile. nih.gov In these reactions, directing groups are often essential to control the regioselectivity of the NiH insertion. nih.gov For substrates derived from this compound, an appropriately installed directing group on the nitrogen atom would enable the regioselective hydroalkylation of tethered alkenes, leading to the synthesis of complex alkyl-substituted anilines. nih.gov The steric and electronic properties of the triisopropylsilyl group can fine-tune the reactivity of the substrate and the stability of the catalytic intermediates.

Table 3: Nickel-Catalyzed Reactions Applicable to Aniline Derivatives

| Reaction Type | Catalyst System | Substrates | Key Feature |

|---|---|---|---|

| Intramolecular C(sp²)–H Alkylation | Ni(cod)₂ / IMes | Alkenyl-substituted imidazolium (B1220033) salts | N-heterocycle synthesis |

| C–H Annulation | Nickel catalyst / Directing Group | Benzamides, Alkynes | Benzolactam synthesis |

| Proximal-Selective Hydroalkylation | NiCl₂(PPh₃)₂ / Directing Group | Unactivated alkenes, Alkyl halides | Branched alkyl amine synthesis |

| Regio- and Enantioselective Hydroalkylation | Nickel catalyst / Chiral Ligand | Alkynes, Amino acid derivatives | Chiral allylic amine synthesis |

Role in Amide Bond Formation and Peptide Chemistry

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic chemistry, central to the synthesis of pharmaceuticals, natural products, and polymers. researchgate.netsemanticscholar.org The standard method involves the coupling of a carboxylic acid and an amine, such as an aniline. researchgate.net This process typically requires the activation of the carboxylic acid using a coupling reagent to form a reactive intermediate (e.g., an active ester or acyl halide), which is then susceptible to nucleophilic attack by the amine. researchgate.netluxembourg-bio.com this compound can act as the amine component in these reactions, leading to the formation of N-aryl amides. The bulky triisopropylsilyl group can influence the reaction kinetics and may necessitate more forcing conditions or highly reactive coupling agents.

In the specialized field of peptide chemistry, particularly solid-phase peptide synthesis (SPPS), the precise and efficient formation of amide (peptide) bonds is paramount. nih.gov While anilines are not typically incorporated into the main chain of natural peptides, the principles of amide bond formation are universal. The silyl group in this compound is of particular relevance in this context due to the widespread use of a related compound, triisopropylsilane (B1312306) (TIPS), in SPPS. researchgate.net

During the final step of SPPS, the synthesized peptide is cleaved from the solid support, and acid-labile side-chain protecting groups are removed, typically with strong acids like trifluoroacetic acid (TFA). researchgate.netpeptide.com This process generates highly reactive electrophilic species, such as carbocations (e.g., from trityl or t-butyl protecting groups), which can reattach to nucleophilic residues in the peptide (like tryptophan), leading to undesired side products. researchgate.net Triisopropylsilane is added to the cleavage cocktail as a cation scavenger. It efficiently reduces these carbocations via hydride transfer, preventing side reactions and ensuring the purity of the final peptide. researchgate.net Although this compound itself is not used as a scavenger, the known function of the triisopropylsilyl moiety in this critical application highlights its inherent properties. When part of the aniline molecule, the silyl group can serve as a bulky, lipophilic, and protecting element, potentially useful for modifying amino acids or for synthesizing peptide analogues with specific properties.

Table 4: Reagents and Concepts in Amide Bond Formation and Peptide Synthesis

| Concept / Reagent | Function | Application Area |

|---|---|---|

| Coupling Reagents (e.g., HATU, HBTU) | Activate carboxylic acids for amine coupling. | General Amide & Peptide Synthesis |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise synthesis of peptides on a solid support. | Peptide Chemistry |

| Protecting Groups (e.g., Boc, Fmoc) | Temporarily block reactive functional groups. | Peptide Synthesis |

| Triisopropylsilane (TIPS) | Cation scavenger during acid-mediated cleavage. | Peptide Cleavage from Resin |

Advanced Spectroscopic Elucidation of Molecular Structure and Electronic Properties

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For 4-(Triisopropylsilyl)aniline, key vibrational modes include:

N-H Stretching: Primary amines show two characteristic bands in the IR spectrum: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber, typically in the 3300-3500 cm⁻¹ region. These modes are also visible but often weaker in the Raman spectrum.

C-H Stretching: The aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl groups are observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring typically produce a series of bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group results in a strong absorption in the IR spectrum around 1600-1650 cm⁻¹.

C-N Stretching: The stretching of the aromatic carbon to nitrogen bond is found in the 1250-1350 cm⁻¹ region.

Si-C Stretching: Vibrations involving the silicon-carbon bond are typically found in the fingerprint region and can be useful for confirming the presence of the silyl (B83357) group.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| N-H Asymmetric Stretch | ~3450 | Medium-Strong | Weak |

| N-H Symmetric Stretch | ~3350 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Strong | Strong |

| N-H Bending (Scissoring) | 1600-1650 | Strong | Weak |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| C-N Stretch | 1250-1350 | Strong | Medium |

| Aromatic C-H Out-of-Plane Bend | 800-850 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for studying conjugated systems.

The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene chromophore. Aniline (B41778) itself exhibits two main absorption bands resulting from π→π* transitions. wikipedia.org

A strong primary band (E2-band) around 230 nm.

A weaker secondary band (B-band) around 280 nm, which shows fine structure. wikipedia.org

The introduction of the triisopropylsilyl group at the para position is expected to cause a bathochromic shift (a shift to longer wavelengths) in these absorption bands. This is due to the electronic nature of the silyl group. While silicon is more electropositive than carbon, a silyl substituent can interact with the aromatic π-system through σ-π hyperconjugation. This interaction raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap and shifting the absorption to a longer wavelength.

The UV-Vis absorption spectrum is a direct reflection of the molecule's electronic structure. The energy of the absorbed photons corresponds to the energy difference between the ground and excited electronic states, primarily the HOMO-LUMO gap.

The amino group is a strong electron-donating group that significantly raises the energy of the HOMO of the benzene ring. The triisopropylsilyl group, through its hyperconjugative effects, also contributes to a slight raising of the HOMO level. The combined effect of these two para-substituents reduces the energy required for the π→π* transition compared to unsubstituted benzene.

This modification of the electronic structure also influences other photophysical properties. For instance, changes in the HOMO-LUMO gap and the nature of the excited state can affect the fluorescence properties (emission wavelength, quantum yield, and lifetime) of the molecule. While aniline is only weakly fluorescent, substitution can significantly alter these properties, although specific photophysical data for this compound is not extensively documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, the molecular weight is 249.47 g/mol .

In a typical electron ionization (EI) mass spectrum, this compound would be expected to exhibit a distinct molecular ion peak (M⁺) at m/z 249. The fragmentation of this molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The bulky triisopropylsilyl (TIPS) group significantly influences the fragmentation pathways.

A primary and highly characteristic fragmentation process for trialkylsilyl compounds involves the loss of one of the alkyl groups. For the TIPS group, this would be the loss of an isopropyl radical (•CH(CH₃)₂), which has a mass of 43 Da. This cleavage results in a stable silicenium ion, which is often the base peak in the spectrum. Subsequent losses of propene (CH₂=CHCH₃, 42 Da) from the remaining isopropyl groups are also common fragmentation pathways for silyl compounds.

The fragmentation of the aniline portion of the molecule typically involves the loss of HCN (27 Da) from the aromatic ring, a characteristic fragmentation for anilines that leads to the formation of a cyclopentadienyl (B1206354) cation fragment. acs.orgacs.org

Based on these principles, a predicted fragmentation pattern for this compound is outlined below.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral | Notes |

| 249 | [M]⁺ | - | Molecular Ion |

| 206 | [M - C₃H₇]⁺ | •C₃H₇ | Loss of an isopropyl radical, often the base peak. |

| 164 | [M - C₃H₇ - C₃H₆]⁺ | C₃H₆ | Subsequent loss of propene from the m/z 206 fragment. |

| 122 | [M - C₃H₇ - 2(C₃H₆)]⁺ | C₃H₆ | Loss of a second propene molecule. |

| 92 | [C₆H₄NH₂]⁺ | •Si(C₃H₇)₃ | Cleavage of the C-Si bond. |

| 65 | [C₅H₄]⁺ | HCN | Loss of hydrogen cyanide from the aniline fragment, characteristic of anilines. acs.org |

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), and the related Electron Nuclear Double Resonance (ENDOR) techniques are indispensable for the study of molecules containing unpaired electrons, such as radical species. u-tokyo.ac.jp These methods provide detailed information about the electronic structure and the local environment of the paramagnetic center. For a molecule like this compound, EPR and ENDOR spectroscopy would be employed to characterize its radical cation, which could be generated through chemical or electrochemical oxidation.

While specific EPR or ENDOR data for the this compound radical cation are not available in the cited literature, studies on analogous silylated aniline radical cations provide insight into the expected spectroscopic parameters. For instance, the radical cation of 4-bromo-N-methyl-N-((trimethylsilyl)methyl)aniline has been characterized by EPR spectroscopy. nih.gov The key parameters obtained from such an analysis are the g-factor and the hyperfine coupling constants (a).

The g-factor provides information analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. For organic radicals, g-values are typically close to that of the free electron (g ≈ 2.0023). u-tokyo.ac.jp

Hyperfine coupling constants arise from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ²⁹Si). The magnitude of these couplings is proportional to the spin density at the nucleus, offering a direct map of the unpaired electron's distribution within the molecule.

For the radical cation of a silylated aniline, one would expect to observe hyperfine couplings to the nitrogen atom of the amino group, the protons on the aromatic ring, and potentially to the silicon atom (²⁹Si, I = 1/2, 4.7% natural abundance) and the protons of the alkylsilyl groups.

Interactive Data Table: Representative EPR Data for a Silylated Aniline Radical Cation

The following data is for the radical cation of 4-bromo-N-methyl-N-((trimethylsilyl)methyl)aniline and is presented as an illustrative example. nih.gov

| Parameter | Value | Nucleus | Interpretation |

| gᵢₛₒ | 2.0033 | - | Isotropic g-factor, typical for an organic radical where the spin is delocalized over nitrogen and an aromatic system. |

| aᵢₛₒ | 23.1 MHz | ¹⁴N | Hyperfine coupling to the nitrogen nucleus, indicating significant spin density on the nitrogen atom. |

| aᵢₛₒ | 9.68 MHz | ¹H (ortho) | Coupling to the protons ortho to the nitrogen, showing delocalization of the spin onto the aromatic ring. |

| aᵢₛₒ | 3.73 MHz | ¹H (meta) | Coupling to the protons meta to the nitrogen. |

| aᵢₛₒ | 27.8 MHz | ¹H (methylene) | Coupling to the methylene (B1212753) protons adjacent to the nitrogen. |

| aᵢₛₒ | 20.7 MHz | ¹H (methyl) | Coupling to the methyl protons on the nitrogen. |

| aᵢₛₒ | 8.78 MHz | ²⁹Si | Coupling to the silicon-29 (B1244352) nucleus, confirming some spin delocalization onto the silyl group. |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, and reveals the nature of intermolecular interactions that govern the crystal packing.

A search of the crystallographic literature indicates that the specific single-crystal X-ray structure of this compound has not been reported. However, the anticipated solid-state structure can be inferred from the known structures of aniline and related silylated aromatic compounds.

The molecular geometry would feature a tetrahedral silicon atom bonded to the para-position of the aniline ring. The bulky triisopropylsilyl group would likely influence the packing arrangement significantly.

In the solid state, aniline molecules are known to form hydrogen bonds. researchgate.netacs.org The primary intermolecular interactions expected for this compound would be hydrogen bonds involving the amine (-NH₂) group, where one molecule acts as a hydrogen bond donor and another as an acceptor. Given the presence of the aromatic ring, N-H···π interactions are also a possibility. The packing would also be influenced by van der Waals forces between the bulky and hydrophobic triisopropylsilyl groups. The interplay between the hydrogen bonding capabilities of the aniline moiety and the steric demands of the TIPS group would ultimately determine the final crystal lattice. Analysis of related silylated aminopyrimidines has shown that intermolecular N-H···N hydrogen bonds are a consistent feature in their solid-state structures. mdpi.com

Without experimental crystallographic data, a data table of structural parameters cannot be generated.

Theoretical and Computational Chemistry Studies

Quantum Chemical Methods for Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Properties (e.g., HOMO-LUMO gaps)

No studies were identified that performed DFT calculations to determine the optimized molecular geometry or electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their corresponding gap, for 4-(Triisopropylsilyl)aniline.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

There is no available research that employs Time-Dependent DFT (TD-DFT) to investigate the excited state properties or to predict the UV-Vis absorption spectra of this compound.

Ab Initio and Semiempirical Methods for Spectroscopic and Nonlinear Optical Properties

A search for studies utilizing ab initio or semiempirical computational methods to predict spectroscopic and nonlinear optical (NLO) properties of this compound did not yield any specific results.

MP2 and B3LYP Methods for Mechanistic Studies

No literature was found that applies Møller–Plesset perturbation theory (MP2) or the B3LYP functional to investigate the reaction mechanisms involving this compound.

Computational Modeling of Reaction Mechanisms

Elucidation of Catalytic Cycles and Energy Profiles

Computational studies focused on elucidating the catalytic cycles or detailing the reaction energy profiles for processes involving this compound are not present in the searched scientific literature.

Prediction of Reaction Pathways and Selectivities

Computational chemistry offers powerful methodologies for predicting the most probable reaction pathways and the selectivity of chemical transformations involving this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states and intermediates, thereby mapping out the complete reaction mechanism.

Modern approaches often combine machine learning with reaction network analysis to forecast both the products and the pathways of organic reactions. rsc.org For instance, learning models can be trained on a database of fundamental organic reactions to predict the outcomes of new transformations with significant accuracy. rsc.org These models can identify key structural fragments in intermediates that govern the reaction's course, effectively learning established principles of organic chemistry, such as Markovnikov's rule, from data. rsc.org

Neural network potentials (NNPs) represent another advanced technique used to explore complex reaction pathways, such as cyclizations. arxiv.org These methods can efficiently estimate activation energies and anticipate the stereoselectivity of reactions by evaluating numerous candidate pathways. arxiv.org The process involves generating all possible stereoisomers of reaction intermediates and calculating the energy barriers for their formation, allowing for the identification of the most kinetically favorable routes. arxiv.org For a molecule like this compound, these computational strategies can be employed to predict how the sterically demanding and electronically influential TIPS group directs the course of reactions, such as electrophilic aromatic substitution, by calculating the activation energies for substitution at different positions on the aromatic ring.

The prediction process typically involves the following steps:

Reactant and Reagent Modeling: Building accurate three-dimensional models of the starting materials, including this compound and the reacting partner.

Conformational Search: Identifying the lowest energy conformations of the reactants.

Transition State Searching: Using algorithms to locate the transition state structures for all plausible reaction pathways.

Energy Calculation: Calculating the relative energies of reactants, transition states, intermediates, and products using methods like Density Functional Theory (DFT).

Selectivity Prediction: Determining the most favorable pathway based on the calculated activation energies; the pathway with the lowest energy barrier is predicted to be the major one.

These computational tools are crucial for designing new synthetic routes and for understanding the underlying factors that control chemical selectivity.

Studies on Steric and Electronic Effects of the Triisopropylsilyl Group

The triisopropylsilyl (TIPS) group is a bulky substituent that exerts significant steric and electronic effects on the aniline (B41778) ring. These effects are pivotal in controlling the reactivity, selectivity, and physical properties of this compound.

Influence on Regioselectivity and Stereoselectivity

The sheer size of the TIPS group provides a powerful means of controlling the regioselectivity and stereoselectivity of reactions. Its steric hindrance can block or hinder attack at certain positions, thereby directing incoming reagents to less sterically crowded sites.

Regioselectivity: In electrophilic aromatic substitution reactions, the amino group of aniline is a strong activating group and an ortho-, para-director. Since the para-position in this compound is blocked by the TIPS group, electrophilic attack is primarily directed to the ortho-positions. However, the large steric profile of the TIPS group can also influence the accessibility of these ortho-positions. Computational methods, particularly Density Functional Theory (DFT), can be used to quantify these steric effects and predict the regioselectivity. By calculating the activation energies for electrophilic attack at the different positions of the aromatic ring, a quantitative prediction of the product distribution can be achieved. The electronic effect of the silyl (B83357) group, which is generally electron-donating through hyperconjugation but can also be electron-withdrawing through d-p π-bonding, further modulates the electron density of the ring and thus influences regioselectivity.

Stereoselectivity: The TIPS group has a profound impact on stereoselectivity, a phenomenon sometimes referred to as the "triisopropylsilyl effect". rsc.org In reactions involving a chiral center near the aniline moiety, the bulky TIPS group can effectively shield one face of the molecule, forcing an incoming reagent to approach from the less hindered face. This leads to a high degree of asymmetric induction. For example, studies on glycosylation reactions have shown that bulky silyl protecting groups, including TIPS, can significantly enhance anomeric selectivity by restricting the number of accessible conformations of the reactive intermediates. sonaricollege.in

Computational studies, combining DFT calculations with analyses like Buried Volume (%VBur), can dissect the steric and electronic contributions to stereoselectivity. mdpi.com These analyses can quantify the steric hindrance imposed by the TIPS group and rationalize its influence on the transition state energies that determine the stereochemical outcome of a reaction. mdpi.com

The table below summarizes the predicted influence of the TIPS group on reaction selectivity, based on established principles.

| Reaction Type | Predicted Influence of TIPS Group | Computational Method for Prediction |

| Electrophilic Aromatic Substitution | Directs substitution to ortho-positions; may slightly disfavor ortho-substitution due to steric hindrance. | DFT (Activation Energy Calculations) |

| Reactions at the Amino Group | May hinder reactions involving large reagents due to steric crowding. | Steric Parameter Calculations (%VBur) |

| Asymmetric Synthesis | Can act as a highly effective stereodirecting group, leading to high diastereoselectivity or enantioselectivity. | Transition State Modeling (DFT) |

Impact on Molecular Conformation and Intermolecular Interactions

The conformation of the this compound molecule and the nature of its intermolecular interactions are significantly influenced by the bulky and lipophilic TIPS group.

Molecular Conformation: The three isopropyl groups attached to the silicon atom can rotate, leading to various possible conformations. However, steric repulsion between the isopropyl groups and between the TIPS group and the ortho-hydrogens of the aniline ring restricts this rotation. This can lead to a preferred conformation where the steric clashes are minimized. Computational energy profiling can map these conformational preferences. Furthermore, the interaction between the silyl group and the aromatic π-system can influence the geometry of the molecule.

Intermolecular Interactions: The presence of the TIPS group modifies the intermolecular interactions compared to unsubstituted aniline. While the -NH2 group can participate in N-H···N or N-H···O hydrogen bonds, the large, nonpolar TIPS group introduces significant van der Waals interactions and can sterically hinder the formation of extended hydrogen-bonding networks often seen in the crystal structures of simpler anilines. researchgate.netacs.org

The table below outlines the expected impact of the TIPS group on the molecular and supramolecular properties of this compound.

| Property | Impact of Triisopropylsilyl Group | Theoretical Investigation Method |

| Molecular Geometry | Restricted rotation around the C-Si bond; potential for slight distortion of the benzene (B151609) ring. | Geometry Optimization (DFT) |

| Crystal Packing | Steric hindrance may prevent dense packing and favor more open or layered structures. | Crystal Structure Prediction, DFT |

| Hydrogen Bonding | The bulky group may sterically hinder the formation of extensive N-H···N hydrogen bond networks. | Analysis of calculated crystal structures, Intermolecular Interaction Energy Calculations |

| Solubility | Increased lipophilicity due to the large alkyl groups on silicon. | Solvation Models (e.g., PCM) |

Advanced Applications in Organic Synthesis and Material Science

Precursor in the Synthesis of Complex Organic Architectures

The strategic placement of the TIPS group on the aniline (B41778) moiety allows for its use in constructing a variety of intricate organic molecules. The silyl (B83357) group can act as a sterically demanding directing group, a protecting group, or a solubility-enhancing moiety, which can be retained or removed in subsequent synthetic steps.

Polycyclic Aromatic Hydrocarbons (PAHs)

While direct, single-step conversions of 4-(triisopropylsilyl)aniline to polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, its derivatives serve as key precursors in multi-step syntheses of complex PAHs. The aniline group can be transformed into other functionalities, such as an iodide or triflate, which then participate in carbon-carbon bond-forming reactions like Suzuki or Stille couplings to build up the polycyclic framework.

Following the construction of the polyphenyl precursor, the final aromatization step is often achieved through a cyclodehydrogenation reaction. In these reactions, the TIPS group can play a crucial role by enhancing the solubility of the large, often sparingly soluble, precursor molecules in organic solvents, thereby facilitating the reaction. After cyclization, the silyl group can be removed if desired, typically using fluoride (B91410) reagents like tetra-n-butylammonium fluoride (TBAF).

Quinazolines and other Nitrogen Heterocycles

A significant application of this compound derivatives is in the direct synthesis of substituted quinazolines. Research has demonstrated a copper-catalyzed reaction that efficiently produces 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines. nih.govnih.gov This method involves the reaction of N-phenylbenzamidines, which can be derived from aniline, with a specialized alkyne source, 5-nitro-1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one. nih.gov

The reaction proceeds in the presence of a copper(I) bromide catalyst and potassium carbonate as a base. nih.gov This approach is notable for its ability to construct the quinazoline (B50416) core from ortho-unfunctionalized aniline derivatives via C-H alkynylation followed by cyclization. nih.gov A range of substituents on the N-phenylbenzamidine starting material are tolerated, affording the corresponding quinazoline products in moderate to good yields. nih.gov The utility of the TIPS group is further highlighted by its facile removal; treatment with TBAF in a THF-AcOH solvent system cleaves the silyl group to yield the corresponding methyl-substituted quinazoline. nih.govnih.gov

| Starting Material (Substituted N-phenylbenzamidine) | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-phenylbenzamidine | CuBr, K₂CO₃, Alkyne Source | 2-phenyl-4-[(triisopropylsilyl)methyl]quinazoline | 77 | nih.gov |

| N-(4-methoxyphenyl)benzamidine | CuBr, K₂CO₃, Alkyne Source | 2-phenyl-7-methoxy-4-[(triisopropylsilyl)methyl]quinazoline | 65 | nih.gov |

| N-(4-chlorophenyl)benzamidine | CuBr, K₂CO₃, Alkyne Source | 2-phenyl-7-chloro-4-[(triisopropylsilyl)methyl]quinazoline | 71 | nih.gov |

Propargylamines as Versatile Building Blocks

Propargylamines are valuable intermediates in organic synthesis, serving as precursors for many nitrogen-containing compounds. The most prominent method for their synthesis is the A³ coupling reaction, a one-pot, three-component reaction of an aldehyde, an alkyne, and an amine. phytojournal.comnih.gov This reaction is typically catalyzed by various transition metals, most commonly copper salts. researchgate.net

While specific examples detailing the use of this compound in A³ couplings are not prevalent in literature, the reaction is broadly applicable to a wide range of substituted anilines. nih.gov In this context, this compound would serve as the amine component, reacting with an aldehyde and a terminal alkyne. The reaction mechanism involves the in-situ formation of an iminium ion from the aniline and aldehyde, followed by the nucleophilic attack of a metal acetylide, which is generated from the terminal alkyne and the metal catalyst. nih.gov The bulky TIPS group on the aniline may influence the reaction kinetics and selectivity but is expected to be compatible with the reaction conditions, yielding the corresponding N-aryl propargylamine.

Indoles and Related Fused Heterocycles

The indole (B1671886) nucleus is a core structure in numerous pharmaceuticals and biologically active compounds. Several classical methods for indole synthesis utilize aniline or its derivatives as starting materials.

One of the most famous methods is the Fischer indole synthesis , which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone. thermofisher.combyjus.comwikipedia.org this compound can be readily converted to the required 4-(triisopropylsilyl)phenylhydrazine precursor through diazotization followed by reduction. This hydrazine (B178648) derivative can then be condensed with a carbonyl compound to form a hydrazone, which, upon treatment with an acid catalyst like polyphosphoric acid or zinc chloride, undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement to furnish the indole ring. wikipedia.org

Another approach is the Bischler–Möhlau indole synthesis , which directly uses an aniline and an α-halo-ketone. wikipedia.orgchemeurope.com In this reaction, this compound would react with an α-bromo-acetophenone derivative. The reaction proceeds through the initial formation of an α-anilino-ketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the 2-aryl-indole product. wikipedia.org The bulky TIPS substituent would be carried through the synthesis, yielding a 5-TIPS-substituted indole.

Dendrimers and Branched Macromolecules

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov Their synthesis can be achieved through divergent or convergent strategies, often employing building blocks with amine functionalities. nih.govtcichemicals.com Aniline and its derivatives can be used as core molecules or as branching units in the construction of certain types of dendrimers, such as poly(amidoamine) (PAMAM) or triazine-based dendrimers.

In a hypothetical divergent synthesis, an aniline derivative could be functionalized at the nitrogen to attach multiple reactive branches, initiating dendritic growth. However, the application of this compound specifically as a building block for dendrimers is not well-established in scientific literature. The significant steric hindrance imparted by the TIPS group might impede the complete and repetitive reactions required to build successive generations of a dendrimer, potentially leading to structural defects. Conversely, it could be envisioned for use in a convergent approach, where a pre-synthesized dendron is attached to a this compound core in the final step of the synthesis.

Utilization in Advanced Materials Development

Aniline-based polymers, particularly polyaniline (PANI), are among the most studied conducting polymers due to their unique electronic, optical, and electrochemical properties. rsc.orgurfu.ru The properties of PANI can be tuned by substituting the aniline monomer. The incorporation of a triisopropylsilyl group onto the aniline monomer is a strategy to enhance the processability and performance of the resulting polymer for applications in organic electronics.

The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidative methods. rsc.org A polymer synthesized from this compound would be expected to exhibit significantly improved solubility in common organic solvents compared to unsubstituted PANI. This enhanced solubility is a critical advantage for the fabrication of electronic devices, such as organic thin-film transistors (OTFTs) and sensors, as it allows for the use of solution-based processing techniques like spin-coating or inkjet printing. mdpi.com

Furthermore, the bulky, insulating TIPS groups can influence the solid-state packing and morphology of the polymer films. By preventing excessive chain aggregation, the silyl groups can lead to more ordered microstructures, which are beneficial for charge carrier mobility in semiconductor applications. mdpi.com These silyl-functionalized polymers represent a class of materials with potential use as p-type semiconductors in organic electronic devices. mdpi.com

Optoelectronic Materials and Energy Transfer Systems

This compound serves as a valuable building block in the development of advanced optoelectronic materials and systems designed for efficient energy transfer. The defining feature of this compound is the bulky triisopropylsilyl (TIPS) group, which imparts significant steric hindrance and unique electronic properties. This bulky group can improve the solubility of larger molecular systems in organic solvents, which is crucial for the solution-based processing of materials used in electronic devices.

The silyl group's influence on the electronic landscape of the aniline ring can be leveraged to fine-tune the energy levels (HOMO/LUMO) of larger conjugated molecules derived from it. This modulation is critical for designing materials with specific light-absorbing and emitting properties required for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By incorporating this compound into larger chromophore systems, researchers can control intermolecular interactions, prevent undesirable aggregation that often leads to fluorescence quenching, and facilitate more efficient energy transfer between molecules. The steric demands of the TIPS group can enforce specific molecular packing arrangements in the solid state, which directly impacts the performance of thin-film devices.

Conjugated Polymers and Molecular Wires

In the field of polymer chemistry, aniline derivatives are fundamental monomers for the synthesis of polyaniline, one of the most studied conducting polymers. nih.govjept.de this compound can be used as a functionalized monomer to create soluble and processable polyaniline derivatives. The incorporation of the large TIPS group along the polymer backbone disrupts the close packing of chains, thereby enhancing solubility in common organic solvents and allowing for the formation of uniform thin films through techniques like spin-coating. nih.gov

The electronic properties of these modified polymers can be tailored. While the primary conjugated path runs along the polymer backbone, the silyl group can influence the polymer's conformation and morphology, which in turn affects its electrical conductivity and optical properties. nih.gov Copolymers can be synthesized by reacting aniline derivatives with other monomers, such as thiophene, to create materials with a desirable combination of properties, like high charge carrier mobility and good environmental stability. jept.de The synthesis of such polymers often involves cross-coupling reactions, like the Buchwald-Hartwig amination, where aniline derivatives are key components. nih.gov The resulting materials are explored for their potential as molecular wires, components in field-effect transistors, and electrochromic devices. jept.de

Application in Singlet Fission Studies

Singlet fission is a process where a singlet exciton (B1674681) converts into two triplet excitons, a phenomenon with the potential to significantly increase the efficiency of photovoltaic devices. nih.govnih.gov Materials based on acenes, such as pentacene (B32325) and its derivatives, are widely studied for this property. nih.govresearchgate.net The triisopropylsilyl (TIPS) group plays a critical role in this research area, primarily through its use in functionalized acenes like TIPS-pentacene. researchgate.net

While this compound itself is not the active singlet fission material, it represents a precursor to chromophores that could be. The key contribution of the TIPS group, as demonstrated in numerous studies on TIPS-acenes, is its ability to control the solid-state packing of the chromophores. nih.gov This is crucial because the rate and efficiency of singlet fission are highly dependent on the geometric arrangement and electronic coupling between adjacent molecules. The bulky TIPS groups prevent strong π-π stacking that can lead to excimer formation (a competing, undesirable process) and instead promote a packing motif favorable for singlet fission. nih.gov They also enhance the stability and solubility of the parent chromophore, making it easier to fabricate high-quality thin films for spectroscopic and device studies. nih.gov Therefore, the silyl-aniline moiety is a valuable synthetic handle for integrating nitrogen-containing, electron-rich units into novel singlet fission systems.

Exploration in Chemical Biology and Enzyme Mechanism Studies

The application of this compound in chemical biology is an emerging area of interest, primarily leveraging the unique steric and electronic characteristics of the TIPS group. Aniline and its derivatives are scaffolds found in many biologically active molecules and pharmaceuticals. impactfactor.org By introducing a bulky and chemically robust triisopropylsilyl group, researchers can create molecular probes to study biological systems, such as enzyme active sites.